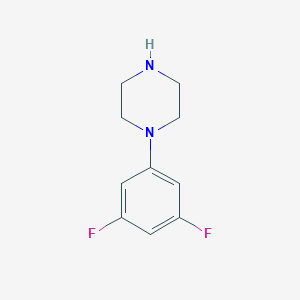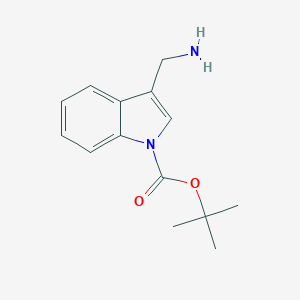![molecular formula C21H26ClNO B070378 4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol CAS No. 177170-34-2](/img/structure/B70378.png)
4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol (referred to as CPMP) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPMP is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CPMP is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
CPMP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPMP has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, CPMP has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPMP in lab experiments is its low toxicity. CPMP has been shown to have low toxicity in various animal models. Another advantage is its stability, which makes it suitable for long-term experiments. However, CPMP has some limitations in lab experiments. One of the limitations is its solubility, which can make it difficult to dissolve in certain solvents. Another limitation is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of CPMP. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis method of CPMP to reduce its cost and increase its yield.
Méthodes De Synthèse
CPMP can be synthesized using various methods. One of the most common methods is the condensation reaction between 4-chlorobenzaldehyde and 2,6-di-tert-butylphenol in the presence of a catalyst. The resulting product is CPMP. Other methods include the reaction between 4-chlorobenzaldehyde and 2,6-di-tert-butylcatechol in the presence of a catalyst.
Applications De Recherche Scientifique
CPMP has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. CPMP has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
177170-34-2 |
|---|---|
Nom du produit |
4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol |
Formule moléculaire |
C21H26ClNO |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C21H26ClNO/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-23-16-9-7-15(22)8-10-16/h7-13,24H,1-6H3 |
Clé InChI |
KCDVKNLJDSTJSQ-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CNC2=CC=C(C=C2)Cl)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)C1=CC(=CNC2=CC=C(C=C2)Cl)C=C(C1=O)C(C)(C)C |
Synonymes |
4-[[(4-CHLOROPHENYL)IMINO]METHYL]-2,6-BIS(1,1-DIMETHYLETHYL)-PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



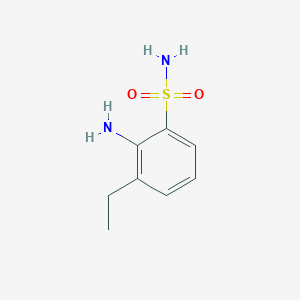
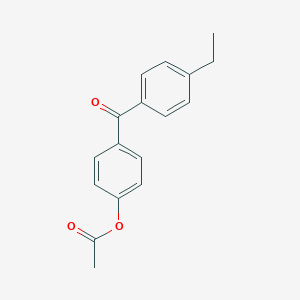

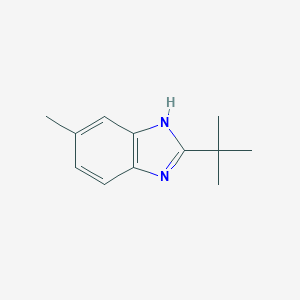
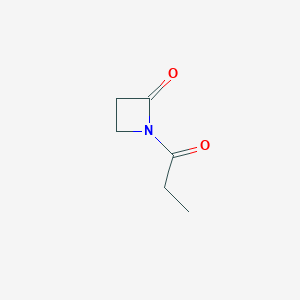

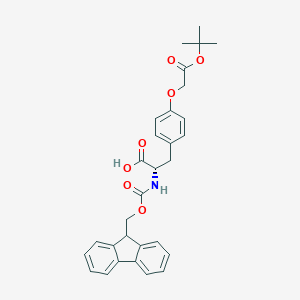


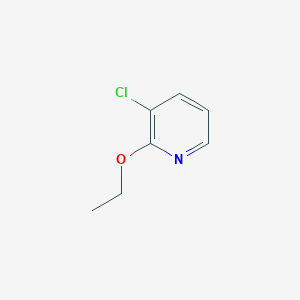
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)
